molecular formula C6H4Br2ClN B8816164 3-Bromo-5-(bromomethyl)-2-chloropyridine

3-Bromo-5-(bromomethyl)-2-chloropyridine

Cat. No.: B8816164
M. Wt: 285.36 g/mol
InChI Key: FMTWRBWIDWBIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(bromomethyl)-2-chloropyridine is a useful research compound. Its molecular formula is C6H4Br2ClN and its molecular weight is 285.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

3-bromo-5-(bromomethyl)-2-chloropyridine

InChI

InChI=1S/C6H4Br2ClN/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2

InChI Key

FMTWRBWIDWBIEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromo-2-chloro-5-methylpyridine (4 g, 19.37 mmol), N-bromosuccinimide (3.79 g, 21.3 mmol) and benzoic peroxyanhydride (0.239 g, 0.969 mmol) were combined in carbon tetrachloride (40 mL), heated under reflux for 24 hours, cooled, and filtered to remove succinimide. The filtrate was concentrated. The resulting residue was purified by chromatography (silica gel, 0-30% ethyl acetate in heptanes) to afford the title compound (1.9 g, 34%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step Two
Quantity
0.239 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
34%

Synthesis routes and methods II

Procedure details

Synthesized from 3-bromo-2-chloro-5-methylpyridine (4.00 g, 19.3 mmol), NBS (3.79 g, 21.3 mmol) and DBPO (233 mg, 0.97 mmol) in CCl4 according to Method A. Yield: 2.38 g, 8.34 mmol, 43%. This compound was directly used in the next step without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3.79 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.